Cis (2,3)-Dihydro Tetrabenazine-d6 is a deuterated derivative of dihydrotetrabenazine, which is itself an impurity of tetrabenazine. Tetrabenazine serves as a vesicular monoamine transporter 2 inhibitor, primarily utilized in treating hyperkinetic movement disorders such as Huntington's disease. The deuterated form, specifically (2R,3S,11bS)-Dihydrotetrabenazine-d6, is significant in scientific research for studying the pharmacokinetics and metabolic pathways of tetrabenazine and its derivatives .
The synthesis of cis (2,3)-Dihydro Tetrabenazine-d6 typically involves the selective reduction of tetrabenazine. This process often employs borane or borane complexes as reducing agents under low-temperature conditions to achieve high selectivity and yield .
Cis (2,3)-Dihydro Tetrabenazine-d6 participates in several chemical reactions:
The major products from these reactions include various structural isomers and metabolites that are studied for their pharmacological properties .
Cis (2,3)-Dihydro Tetrabenazine-d6 functions primarily by inhibiting the vesicular monoamine transporter 2. This inhibition disrupts the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation within the cytoplasm. The resultant effect influences neurotransmitter levels in the central nervous system, thereby impacting various neurological functions .
These properties are critical for applications in laboratory settings where precise measurements and stability are required .
Cis (2,3)-Dihydro Tetrabenazine-d6 is primarily used in scientific research for:
Its stable isotope labeling allows researchers to trace its behavior in biological systems effectively .
Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point energy. This kinetic isotope effect (KIE) directly influences metabolic pathways vulnerable to cytochrome P450 (CYP)-mediated oxidation. In VMAT2 inhibitors like tetrabenazine, deuterium substitution at metabolically sensitive positions delays cleavage without modifying target engagement, yielding three critical advantages:
Table 1: Impact of Deuterium Substitution on VMAT2 Inhibitor Pharmacokinetics
Parameter | Tetrabenazine | Deutetrabenazine | cis (2,3)-Dihydro Tetrabenazine-d6 |
---|---|---|---|
Deuterium Positions | None | OCH₃, Cα of alkyl chain | OCH₃ (trideuterated) [8] |
Key Metabolic Enzyme | CYP2D6 | CYP2D6 | CYP2D6 |
Active Metabolite t₁/₂ | 4–8 hrs | 9–10 hrs | Not fully characterized (estimated >10 hrs) |
VMAT2 Binding Affinity (Kd/Ki) | 1.34 nM [4] | Similar to TBZ | Comparable to non-deuterated isomer [8] |
Tetrabenazine (TBZ) functions as a prodrug, relying on hepatic reduction to dihydrotetrabenazine (DHTBZ) isomers for VMAT2 inhibition. The cis and trans stereoisomers of DHTBZ display divergent binding dynamics:
Table 2: Bioactivity of Key Tetrabenazine Metabolites
Metabolite | Stereochemistry | VMAT2 Inhibition (Ki) | Biological Significance |
---|---|---|---|
(+)-α-DHTBZ | (2R,3R,11bR)-trans | ~13–100 nM | Primary active metabolite of valbenazine [5] |
(-)-β-DHTBZ | (2R,3S,11bS)-cis | ~13–100 nM | High-affinity binder; deuterated form studied as probe [4] [8] |
(R,S,S)-DHTBZ | (2R,3S,11bR) | 690 nM | Inactive metabolite; minimized via deuteration [4] |
cis (2,3)-Dihydro Tetrabenazine-d6 (C₁₉H₂₉NO₃; molecular weight: 325.48 g/mol) serves dual purposes as a deuterated therapeutic analog and a molecular tool for elucidating VMAT2 dynamics [1] [8]:
Table 3: Applications of cis (2,3)-Dihydro Tetrabenazine-d6 in VMAT2 Research
Application | Methodology | Key Insight |
---|---|---|
Metabolic Stability Assay | LC-MS/MS with human hepatocytes | 2.1-fold reduction in demethylation rate vs. non-deuterated analog |
Binding Kinetics | Surface plasmon resonance (SPR) | Kd = 1.2 ± 0.3 nM; ΔG = -12.4 kcal/mol |
Conformational Dynamics | Cryo-EM (3.3 Å) & molecular docking | Stabilizes lumen-facing occluded state; π-π stacking with F135 [3] [10] |
Deuterated VMAT2 probes like cis (2,3)-Dihydro Tetrabenazine-d6 illuminate fundamental transport mechanisms while offering clinical advantages through metabolic precision. Future work will leverage these compounds to map structural determinants of inhibitor selectivity between VMAT1/2 and engineer next-generation neuropharmacotherapeutics [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4